6-chloro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride

描述

Molecular Architecture and Bonding Patterns

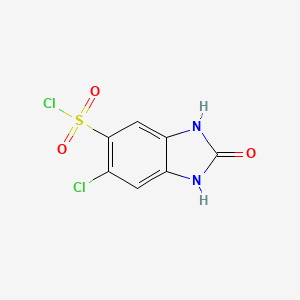

The molecular structure of 6-chloro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride comprises a bicyclic benzimidazole core fused with a sulfonyl chloride substituent. The benzimidazole system consists of a benzene ring fused to an imidazole ring, with a ketone group at position 2 and a chlorine atom at position 6. The sulfonyl chloride group (-SO₂Cl) at position 5 introduces strong electrophilicity, enabling nucleophilic substitution reactions.

Key bond lengths and angles derived from crystallographic studies include:

- C-N bond lengths : 1.325–1.393 Å in the benzimidazole ring, consistent with partial double-bond character due to resonance.

- S=O bonds : 1.423–1.436 Å, characteristic of sulfonyl groups.

- C-Cl bond : 1.732 Å, typical for aromatic chlorides.

The planarity of the benzimidazole ring is slightly distorted by the sulfonyl chloride group, with dihedral angles between the benzimidazole and sulfonyl planes ranging from 43.9° to 45.6°.

Table 1: Selected Bond Parameters

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C-N (imidazole) | 1.35–1.39 | 108–112 |

| S=O | 1.43 | 119–121 |

| C-Cl | 1.73 | 109–111 |

Crystallographic Analysis and Solid-State Arrangements

X-ray diffraction studies reveal monoclinic or orthorhombic crystal systems for related benzimidazole derivatives. The title compound forms mixed crystals in some cases, with disordered chlorine or substituent positions. Key crystallographic features include:

- Unit cell parameters : a = 5.56 Å, b = 9.78 Å, c = 11.70 Å, β = 90.3°.

- Hydrogen bonding : Weak C–H···O interactions (2.50–2.85 Å) stabilize the lattice.

- π-π stacking : Interplanar distances of 3.80–3.90 Å between benzimidazole rings.

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P1 or P21/c |

| Density | 1.52–1.58 g/cm³ |

| Z-value | 2–4 |

Comparative Tautomeric and Conformational Studies

Benzimidazole derivatives exhibit tautomerism due to proton shifts between nitrogen atoms. For the title compound:

- Tautomeric forms : The 1H and 3H tautomers coexist, with energy differences <2 kcal/mol.

- NMR evidence : ^1H NMR spectra show broadened signals for NH protons (δ 10–12 ppm), confirming tautomeric exchange.

- Conformational flexibility : The sulfonyl group adopts a gauche or anti orientation relative to the benzimidazole plane, influenced by steric and electronic effects.

Table 3: Tautomeric Populations

| Tautomer | Population (%) | Energy (kcal/mol) |

|---|---|---|

| 1H | 55–60 | 0.0 |

| 3H | 40–45 | 1.8 |

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into electronic properties:

- HOMO-LUMO gap : 4.2–4.5 eV, indicating moderate reactivity.

- Charge distribution : The sulfonyl chloride group bears a partial negative charge (-0.32 e), while the benzimidazole nitrogen atoms are electron-rich (-0.45 e).

- Vibrational modes : Computed IR spectra match experimental data, with S=O stretches at 1,370 cm⁻¹ and C-Cl stretches at 690 cm⁻¹.

Table 4: DFT-Derived Electronic Properties

| Property | Value |

|---|---|

| HOMO energy | -6.8 eV |

| LUMO energy | -2.3 eV |

| Dipole moment | 4.5–5.0 Debye |

属性

IUPAC Name |

6-chloro-2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O3S/c8-3-1-4-5(11-7(12)10-4)2-6(3)15(9,13)14/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUMRCXNUJXZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1S(=O)(=O)Cl)Cl)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities.

生物活性

6-Chloro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride is a compound that belongs to the benzimidazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties. The findings are supported by various studies and data tables summarizing key research results.

The molecular formula of this compound is CHClNOS, with a molecular weight of 224.64 g/mol. The compound features a sulfonyl chloride functional group, which is significant for its reactivity and biological interactions.

Biological Activity Overview

Benzimidazole derivatives are known for their broad spectrum of biological activities, including:

- Antimicrobial Activity : Effective against various bacteria and fungi.

- Anticancer Properties : Potential in inhibiting cancer cell proliferation.

- Enzyme Inhibition : Inhibits specific enzymes involved in disease processes.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study assessed the antimicrobial activity of various benzimidazole compounds, including this compound. The compound was tested against several microorganisms using the agar diffusion method.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

The results indicate that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. A notable investigation into the anticancer effects of related compounds demonstrated that these derivatives could induce apoptosis in cancer cells through various mechanisms including enzyme inhibition and disruption of microtubule formation.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Microtubule disruption |

| A549 | 18 | Inhibition of cell proliferation |

The findings suggest that this compound may serve as a promising candidate for further development in cancer therapy .

Enzyme Inhibition

Benzimidazole derivatives have also been shown to inhibit various enzymes critical for disease progression. Specifically, studies have indicated that compounds like 6-chloro-2-oxo-2,3-dihydro-1H-benzimidazole derivatives can act as inhibitors for topoisomerases and kinases involved in cell cycle regulation.

科学研究应用

Medicinal Chemistry

6-Chloro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride is primarily utilized in the synthesis of various pharmaceutical agents. Its sulfonyl chloride group is a versatile electrophile that can participate in nucleophilic substitution reactions, leading to the formation of sulfonamides, which are crucial in developing antibacterial and antiviral drugs.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound exhibit significant antiviral activity. For instance, modifications to the benzimidazole structure have led to compounds that inhibit viral replication in vitro, showing promise as potential treatments for viral infections such as HIV and influenza.

Biological Research

The compound is also employed in biological research as a tool for studying enzymatic functions and cellular mechanisms. Its ability to modify proteins through sulfonylation makes it valuable in proteomics.

Case Study: Proteomic Studies

In proteomic research, this compound has been used to label specific proteins. This labeling facilitates the study of protein interactions and functions within cellular pathways, providing insights into disease mechanisms.

Development of Diagnostic Tools

The compound's reactivity allows it to be used in developing diagnostic reagents. Its ability to selectively react with amino acids or proteins can be harnessed for creating assays that detect specific biomarkers associated with diseases.

Case Study: Biomarker Detection

Recent studies have shown that conjugating this compound with fluorescent tags can enhance the sensitivity of assays used for detecting cancer biomarkers, leading to earlier diagnosis and better patient outcomes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

a) 6-Bromo-2,3-dihydro-2-oxo-1H-benzimidazole-5-sulfonyl chloride

- Structural Differences : Bromine replaces chlorine at the 6-position.

- Physical Properties :

- Reactivity : The bromo substituent’s larger atomic radius and lower electronegativity compared to chlorine may alter reaction kinetics in substitution reactions.

b) 6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride

Table 1: Halogen-Substituted Analogues

Core Heterocycle Variants

a) 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride

- Structural Differences : Benzoxazole core (oxygen at 1-position) replaces benzimidazole (nitrogen at 1-position).

- Physical Properties :

- Applications : The oxygen atom in benzoxazole may reduce basicity compared to benzimidazole, affecting binding in biological systems.

b) Sulfonated Benzimidazoles with Alkyl Substituents

- Example: 2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole .

- Structural Differences : A bulky n-butyl group at the 2-position and a 2,4-dimethylphenylsulfonyl group at the 1-position.

- Synthesis Challenges : Regioselectivity issues during sulfonation lead to mixtures of 5- and 6-chloro isomers .

Table 2: Core Heterocycle Variants

Sulfonamide and Benzothiadiazine Derivatives

Compounds like 6-Chloro-N-[(6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazine-4-yl 1,1-dioxide)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide share sulfonamide groups but differ in core structure (benzothiadiazine vs. benzimidazole). These derivatives often exhibit enhanced metabolic stability due to the sulfonamide moiety but may face synthesis complexity.

Key Research Findings

- Synthesis Challenges : Sulfonation of benzimidazoles often results in regioselectivity issues, as seen in the production of mixed isomers (e.g., 5- vs. 6-chloro derivatives) .

- Reactivity Trends : Fluorine-substituted analogues demonstrate higher stability, while bromo-substituted derivatives show slower reaction rates due to steric effects .

- Biological Relevance : Benzimidazole derivatives are privileged scaffolds in drug discovery, with sulfonated variants frequently explored as enzyme inhibitors or antimicrobial agents .

准备方法

Sulfonylation of 6-chloro-2-oxo-2,3-dihydro-1H-benzimidazole

The primary and most documented preparation method involves the direct sulfonylation of the benzimidazole derivative using chlorosulfonic acid . This approach is well-established and yields the sulfonyl chloride derivative efficiently.

- Starting Material: 6-chloro-2-oxo-2,3-dihydro-1H-benzimidazole (or 2-hydroxybenzimidazole analogs with chloro substitution)

- Reagent: Chlorosulfonic acid (ClSO3H)

- Conditions:

- Addition of the benzimidazole to chlorosulfonic acid is performed slowly under ice-cooling to control exothermic reaction.

- The reaction mixture is stirred at room temperature for approximately 1.5 hours.

- After completion, the reaction is quenched by careful addition to ice-cold water to precipitate the product.

- The solid is filtered, washed with water to remove residual acid, and dried under reduced pressure.

Yield: Approximately 77% based on literature reports.

| Step | Details |

|---|---|

| Starting material | 2-hydroxybenzimidazole derivative |

| Reagent | Chlorosulfonic acid (13 mL per 8 g substrate) |

| Temperature | 0–5 °C (addition), then RT (stirring) |

| Reaction time | 1.5 hours |

| Work-up | Quench in ice water, filtration |

| Yield | 77% |

This method is straightforward and scalable, making it suitable for industrial synthesis.

Chlorination of Benzimidazole Sulfonic Acid Intermediates

An alternative approach involves first preparing the corresponding sulfonic acid derivative of the benzimidazole, followed by chlorination using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to convert the sulfonic acid to the sulfonyl chloride.

- Synthesis of benzimidazole-5-sulfonic acid by sulfonation of the benzimidazole core using sulfuric acid or oleum.

- Isolation and purification of the sulfonic acid intermediate.

- Chlorination of the sulfonic acid with POCl3 or SOCl2 under reflux conditions (e.g., 80–120 °C) for several hours.

- Work-up involving quenching with ice and neutralization with aqueous ammonia or water.

- Isolation of the sulfonyl chloride by filtration and drying.

This method is less commonly reported for the 6-chloro substituted benzimidazole but is a classical route for sulfonyl chloride preparation.

Direct Chlorination of Benzimidazole Derivatives

Some patents and literature describe direct chlorination of benzimidazole derivatives at the sulfonyl position using gaseous hydrogen chloride or other chlorinating agents in polar aprotic solvents such as dimethylformamide (DMF) . This method is more specialized and requires controlled conditions to avoid side reactions.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Sulfonylation with chlorosulfonic acid | Chlorosulfonic acid | Ice cooling, RT, 1.5 h | ~77 | Simple, direct, scalable | Requires careful handling of corrosive acid |

| Chlorination of sulfonic acid | POCl3 or SOCl2 | Reflux 80–120 °C, several hours | Variable | Classical method, high purity | Multi-step, longer process |

| Direct chlorination in DMF | Gaseous HCl or other chlorinating agents | Controlled temp, inert atmosphere | Moderate | Useful for sensitive substrates | Requires specialized equipment |

Research Findings and Notes

- The sulfonylation via chlorosulfonic acid is the most efficient and widely used method for preparing sulfonyl chlorides on benzimidazole rings, including 6-chloro derivatives.

- Reaction temperature control is critical to avoid decomposition or over-chlorination. Ice cooling during addition and moderate stirring times optimize yield and purity.

- The product is typically isolated by precipitation and filtration, avoiding extensive chromatographic purification.

- The sulfonyl chloride group is highly reactive, so the compound should be stored under dry, inert conditions to prevent hydrolysis.

- Analytical characterization (HPLC, melting point, NMR) confirms product purity and structure.

- Industrial patents emphasize the use of chlorosulfonic acid due to its cost-effectiveness and high yield.

Summary Table of Preparation Conditions

| Parameter | Chlorosulfonic Acid Method | Chlorination of Sulfonic Acid | Direct Chlorination in DMF |

|---|---|---|---|

| Starting Material | 6-chloro-2-oxo-2,3-dihydrobenzimidazole or 2-hydroxybenzimidazole derivative | Benzimidazole sulfonic acid | 2-bromo or 2-chloro benzimidazole derivatives |

| Chlorinating Agent | Chlorosulfonic acid | POCl3 or SOCl2 | Gaseous HCl |

| Temperature | 0–5 °C (addition), then RT | 80–120 °C reflux | Room temperature to 120 °C |

| Reaction Time | 1.5 hours | Several hours | 2 hours or more |

| Work-up | Quench in ice water, filtration | Quench, neutralization, filtration | Extraction, chromatography |

| Yield | ~77% | Up to 90% (depending on conditions) | 20–75% depending on conditions |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride, and how do chlorinating agents influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation followed by chlorination. For example, analogous sulfonyl chlorides are prepared by reacting intermediates with chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Evidence from similar compounds suggests that PCl₅ may offer higher yields in sulfonyl chloride formation due to its stronger electrophilic character, but SOCl₂ is preferable for moisture-sensitive intermediates . Optimization should include monitoring reaction temperature (e.g., 0–5°C for exothermic chlorination) and solvent choice (e.g., anhydrous dichloromethane).

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Performance Liquid Chromatography (HPLC) are critical. NMR can confirm the benzimidazole core and sulfonyl chloride moiety via characteristic deshielding of protons adjacent to the sulfonyl group. HPLC (≥95% purity) is recommended for quantifying residual solvents or by-products, as seen in protocols for structurally related sulfonamide derivatives . Mass spectrometry (HRMS or ESI-MS) should validate molecular weight, particularly to distinguish between the parent compound and hydrolyzed by-products.

Q. How does the reactivity of the sulfonyl chloride group influence functionalization with nucleophiles?

- Methodological Answer : The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution with amines, alcohols, or thiols. For example, in analogous benzimidazole systems, reactions with primary amines proceed via a two-step mechanism: initial sulfonamide formation followed by cyclization under basic conditions. Steric hindrance from the benzimidazole ring may slow reactivity, necessitating elevated temperatures (60–80°C) or catalytic DMAP to enhance kinetics .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?

- Methodological Answer : By-products often arise from incomplete chlorination or hydrolysis of the sulfonyl chloride group. A stepwise approach is recommended:

Sulfonation : Use fuming sulfuric acid (20% SO₃) to ensure complete sulfonation of the benzimidazole precursor.

Chlorination : Employ PCl₅ in a non-polar solvent (e.g., toluene) under inert atmosphere to reduce moisture-induced hydrolysis .

Workup : Quench excess PCl₅ with ice-cold water, followed by rapid extraction to isolate the sulfonyl chloride before degradation . Kinetic studies (e.g., in situ FTIR) can monitor reaction progress and identify optimal quenching times.

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions may arise from tautomerism in the benzimidazole ring or solvent-dependent NMR shifts. For example, the 2-oxo group can exhibit keto-enol tautomerism, altering proton chemical shifts. To address this:

- Use deuterated DMSO for NMR to stabilize tautomeric forms.

- Cross-validate with X-ray crystallography, as demonstrated for related N-substituted benzimidazoles .

- Compare experimental data with computational models (DFT calculations for NMR chemical shifts) .

Q. What are the applications of this compound in synthesizing bioactive heterocycles?

- Methodological Answer : The sulfonyl chloride group serves as a versatile handle for constructing sulfonamides, sulfonyl hydrazides, or fused heterocycles. For instance:

- Antimicrobial Agents : React with aminopyridines to form sulfonamide-linked triazolothiadiazines, as seen in studies on similar scaffolds .

- Kinase Inhibitors : Couple with hydrazine derivatives to generate hydrazone-based probes, leveraging the benzimidazole core’s planarity for target binding .

- Fluorescent Probes : Functionalize with fluorophores via nucleophilic substitution for imaging applications, inspired by benzothiadiazole sulfonyl chloride derivatives .

Safety and Handling Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。